molecular formula C9H12ClNO2 B174171 Ethyl 4-Pyridylacetate hydrochloride CAS No. 102879-50-5

Ethyl 4-Pyridylacetate hydrochloride

Cat. No. B174171
CAS RN: 102879-50-5
M. Wt: 201.65 g/mol
InChI Key: MDRAQNDCTMOKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-Pyridylacetate is an ethyl ester of 4-pyridyl acetic acid . Its hydrochloride salt was used to prepare the starting material required for the synthesis of 2,2-dideutero-1-azabicyclo (2,2,2)-octane . It participates as a reagent in the synthesis of triarylethane phosphodiesterase 4 inhibitors .


Synthesis Analysis

Ethyl 4-Pyridylacetate is a pyridine-based compound used for grafting onto self-adhesive gold substrates . It may be used as a starting material in the synthesis of 4-piperidylethanol . It also acts as a reactant in the synthesis of 4- (pyridyl) isosteres of meperidine .


Molecular Structure Analysis

The molecular formula of Ethyl 4-Pyridylacetate is C9H11NO2 . Its molecular weight is 165.19 . The InChI key is QVLJLWHOILVHJJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Ethyl 4-Pyridylacetate participates as a reagent in the synthesis of triarylethane phosphodiesterase 4 inhibitors . It also acts as a reactant in the synthesis of 4- (pyridyl) isosteres of meperidine .


Physical And Chemical Properties Analysis

Ethyl 4-Pyridylacetate has a boiling point of 127-128 °C/14 mmHg . Its melting point is 18-19 °C . The density of Ethyl 4-Pyridylacetate is 1.079 g/mL at 25 °C . The refractive index is n20/D 1.499 (lit.) .

Scientific Research Applications

Synthesis of 4-Piperidylethanol

Ethyl 4-pyridylacetate hydrochloride is used as a starting material in the synthesis of 4-piperidylethanol . This compound is important in the field of organic chemistry and can be used in the production of various pharmaceuticals.

Synthesis of 4-Pyridyl Isosteres of Meperidine

This compound also acts as a reactant in the synthesis of 4-pyridyl isosteres of meperidine . Meperidine is a synthetic opioid that is used as an analgesic. The development of isosteres, or molecules with similar physical or chemical properties, can lead to the discovery of new drugs with improved properties.

Synthesis of Ethyl-4-Piperidylacetate

Ethyl 4-pyridylacetate hydrochloride is used as a starting material in the synthesis of ethyl-4-piperidylacetate . This compound has potential applications in the pharmaceutical industry.

Preparation of 2,2-Dideutero-1-Azabicyclo (2,2,2)-Octane

The hydrochloride salt of Ethyl 4-pyridylacetate was used to prepare the starting material required for the synthesis of 2,2-dideutero-1-azabicyclo (2,2,2)-octane . This compound is a useful intermediate in the synthesis of various organic compounds.

Synthesis of Triarylethane Phosphodiesterase 4 Inhibitors

Ethyl 4-pyridylacetate participates as a reagent in the synthesis of triarylethane phosphodiesterase 4 inhibitors . These inhibitors have potential therapeutic applications in the treatment of respiratory and inflammatory disorders.

Grafting onto Self-Adhesive Gold Substrates

Ethyl 4-pyridylacetate is a pyridine-based compound used for the grafting onto the self-adhesive gold substrates . This application is particularly relevant in the field of materials science and nanotechnology.

Safety And Hazards

Ethyl 4-Pyridylacetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

ethyl 2-pyridin-4-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-8-3-5-10-6-4-8;/h3-6H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRAQNDCTMOKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=NC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506465
Record name Ethyl (pyridin-4-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Pyridylacetate hydrochloride

CAS RN

102879-50-5
Record name Ethyl (pyridin-4-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.